molecular formula C14H23Cl2N3O2 B1676509 Reglan CAS No. 54143-57-6

Reglan

Cat. No. B1676509
Key on ui cas rn: 54143-57-6
M. Wt: 336.3 g/mol
InChI Key: RVFUNJWWXKCWNS-UHFFFAOYSA-N
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Patent
US05668170

Procedure details

The electrotransport of tetracaine HCl, in the form of an aqueous solution having a concentration of 100 mg/ml, was tested and found to behave similarly to that of metoclopramide HCl. The average mass flux obtained was 100 μg/cm2 hr, and there was a 1 to 2 hour time lag to reach steady state flux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
metoclopramide HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][NH:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([O:14][CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])=[O:13])=[CH:10][CH:11]=1.Cl.CCN(CCNC(C1C=C(Cl)C(N)=CC=1OC)=O)CC.O.Cl>>[CH3:1][CH2:2][CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([O:14][CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])=[O:13])=[CH:8][CH:7]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCNC=1C=CC(=CC1)C(=O)OCCN(C)C.Cl
Step Two
Name
metoclopramide HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CCNC(=O)C=1C=C(C(=CC1OC)N)Cl.O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The average mass flux obtained

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
Smiles
CCCCNC=1C=CC(=CC1)C(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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